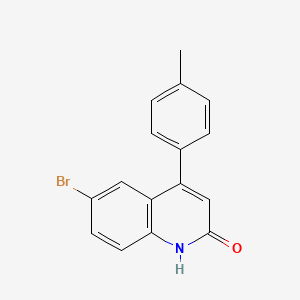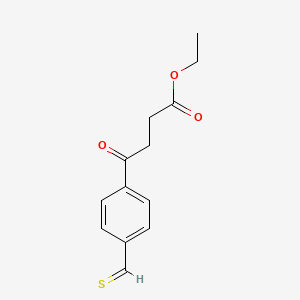![molecular formula C18H17NO5 B13090241 6-((Benzo[d][1,3]dioxol-5-yloxy)(phenyl)methyl)morpholin-3-one](/img/structure/B13090241.png)
6-((Benzo[d][1,3]dioxol-5-yloxy)(phenyl)methyl)morpholin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-((Benzo[d][1,3]dioxol-5-yloxy)(phenyl)methyl)morpholin-3-one is a complex organic compound characterized by the presence of a benzo[d][1,3]dioxole moiety linked to a morpholin-3-one structure through a phenylmethyl group
Vorbereitungsmethoden
The synthesis of 6-((Benzo[d][1,3]dioxol-5-yloxy)(phenyl)methyl)morpholin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Attachment of the Phenylmethyl Group: This step often involves Friedel-Crafts alkylation, where the benzo[d][1,3]dioxole reacts with benzyl chloride in the presence of a Lewis acid catalyst.
Formation of the Morpholin-3-one Ring: This can be synthesized through the reaction of morpholine with phosgene or its derivatives under controlled conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Chemischer Reaktionen
6-((Benzo[d][1,3]dioxol-5-yloxy)(phenyl)methyl)morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[d][1,3]dioxole moiety, using reagents like sodium hydride and alkyl halides.
Wissenschaftliche Forschungsanwendungen
6-((Benzo[d][1,3]dioxol-5-yloxy)(phenyl)methyl)morpholin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 6-((Benzo[d][1,3]dioxol-5-yloxy)(phenyl)methyl)morpholin-3-one involves its interaction with specific molecular targets and pathways. For instance, in cancer research, it has been shown to inhibit cell proliferation by inducing apoptosis and cell cycle arrest. The compound may interact with proteins involved in cell signaling pathways, leading to the modulation of gene expression and cellular responses.
Vergleich Mit ähnlichen Verbindungen
6-((Benzo[d][1,3]dioxol-5-yloxy)(phenyl)methyl)morpholin-3-one can be compared with similar compounds such as:
6-(Benzo[d][1,3]dioxol-5-yl)hexa-3,5-dien-2-one: This compound shares the benzo[d][1,3]dioxole moiety but differs in its overall structure and reactivity.
Benzo[d][1,3]dioxol-5-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate: Another compound with a benzo[d][1,3]dioxole moiety, used in different applications and exhibiting distinct chemical properties.
Eigenschaften
Molekularformel |
C18H17NO5 |
|---|---|
Molekulargewicht |
327.3 g/mol |
IUPAC-Name |
6-[1,3-benzodioxol-5-yloxy(phenyl)methyl]morpholin-3-one |
InChI |
InChI=1S/C18H17NO5/c20-17-10-21-16(9-19-17)18(12-4-2-1-3-5-12)24-13-6-7-14-15(8-13)23-11-22-14/h1-8,16,18H,9-11H2,(H,19,20) |
InChI-Schlüssel |
FEKNHGHFLMGLIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OCC(=O)N1)C(C2=CC=CC=C2)OC3=CC4=C(C=C3)OCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





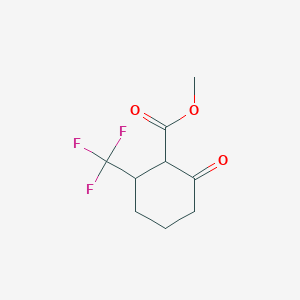
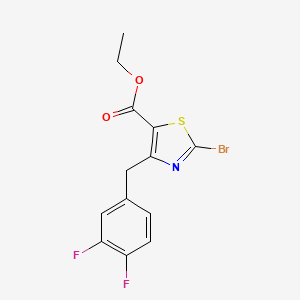
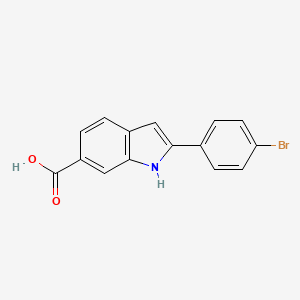
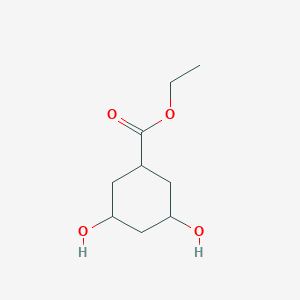
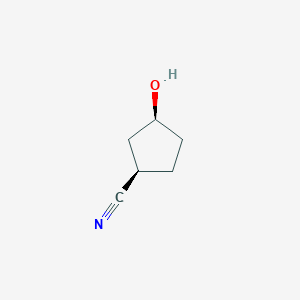
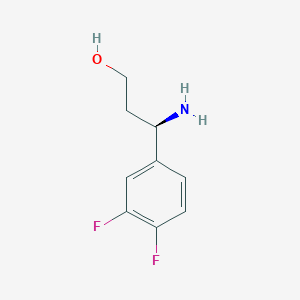
![pyrrolidin-1-yl-[(3R)-pyrrolidin-3-yl]methanone;hydrochloride](/img/structure/B13090202.png)
![Lithiumtetra([1,1'-biphenyl]-4-yl)borate](/img/structure/B13090204.png)
